

# Application of GSK1059865 in Preclinical Anxiety Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1059865 |           |
| Cat. No.:            | B15620036  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK1059865** is a potent and highly selective antagonist of the Orexin-1 receptor (OX1R). The orexin system, originating in the lateral hypothalamus, plays a crucial role in regulating arousal, motivation, and stress responses.[1] Consequently, the OX1R has emerged as a significant target for therapeutic intervention in conditions characterized by hyperarousal and stress, such as anxiety and substance use disorders.[2][3] Preclinical evidence suggests that while OX1R antagonists may not significantly alter baseline anxiety levels, they show promise in attenuating anxiety-like behaviors in response to potent stressors or fear-inducing stimuli.[3][4]

These application notes provide a comprehensive overview of the use of **GSK1059865** in common preclinical anxiety models, including detailed protocols and a summary of available data.

# Data Presentation: Efficacy of GSK1059865 in Anxiety Models

The available preclinical data indicate that **GSK1059865** does not robustly modulate behavior in standard anxiety models under baseline, non-stressed conditions. This is a critical finding for







researchers designing studies to investigate the anxiolytic potential of this compound. Efficacy is more readily observed in paradigms involving a stress or fear component.

Table 1: Summary of **GSK1059865** Effects in Rodent Anxiety Models



| Anxiety<br>Model       | Species   | Dose Range<br>(mg/kg)                               | Route of<br>Administratio<br>n | Key Findings                                                                                                | Citation |
|------------------------|-----------|-----------------------------------------------------|--------------------------------|-------------------------------------------------------------------------------------------------------------|----------|
| Elevated<br>Plus-Maze  | Mouse/Rat | Not specified<br>in detail for<br>GSK1059865        | N/A                            | Generally reported to have no significant effect on baseline anxiety-like behavior.                         | [4]      |
| Open Field<br>Test     | Mouse/Rat | Not specified<br>in detail for<br>GSK1059865        | N/A                            | No significant changes in baseline locomotor activity or anxiety-related parameters (e.g., time in center). | [5]      |
| Light-Dark<br>Box Test | Mouse/Rat | Not specified<br>in detail for<br>GSK1059865        | N/A                            | Unlikely to produce anxiolytic-like effects under standard, non-stressed conditions.                        | [6]      |
| Fear<br>Conditioning   | Mouse     | N/A (protocol<br>for another<br>OX1R<br>antagonist) | Intra-BLA                      | OX1R antagonism can reduce conditioned fear responses in stress-                                            | [7]      |



|                                    |       |      |      | sensitive<br>animals.                                                                                   |        |
|------------------------------------|-------|------|------|---------------------------------------------------------------------------------------------------------|--------|
| Stress-<br>Induced<br>Hyperarousal | Rat   | 10   | S.C. | Attenuates stress- induced prolongation of sleep onset without causing sedation.                        | [4]    |
| Ethanol<br>Seeking                 | Mouse | 3-30 | i.p. | Dose- dependently reduces ethanol drinking in dependent mice, suggesting a role in compulsive behavior. | [2][8] |

# **Signaling Pathways**





Click to download full resolution via product page



# Experimental Protocols General Administration Protocol for GSK1059865 in Mice

This protocol is adapted from a study investigating the effects of **GSK1059865** on ethanol consumption and can be applied to anxiety models.[2][8]

#### Materials:

- GSK1059865
- Vehicle solution (e.g., 5% DMSO, 5% Tween 80, 90% sterile saline)
- Syringes and needles for intraperitoneal (i.p.) injection
- Animal scale

#### Procedure:

- Preparation of GSK1059865 Solution:
  - On the day of the experiment, prepare a fresh solution of GSK1059865 in the vehicle.
  - The concentration should be calculated based on the desired dose (e.g., 3, 10, 30 mg/kg) and the average weight of the mice. The injection volume should be consistent across all animals (e.g., 10 ml/kg).
  - Vortex the solution thoroughly to ensure complete dissolution.
- Animal Handling and Dosing:
  - Habituate the mice to the testing room for at least 30-60 minutes before any procedures.
  - Weigh each mouse immediately before injection to calculate the precise volume of GSK1059865 or vehicle to be administered.
  - Administer GSK1059865 or vehicle via intraperitoneal (i.p.) injection.

# Methodological & Application





• The timing of administration relative to behavioral testing is crucial. A pre-treatment time of 30-60 minutes is common.

### · Behavioral Testing:

• Following the pre-treatment period, place the animal in the respective anxiety testing apparatus (e.g., fear conditioning chamber).





Click to download full resolution via product page

# **Fear Conditioning Protocol**



Given that OX1R antagonists show efficacy in fear and stress-related paradigms, a fear conditioning model is appropriate for testing **GSK1059865**. This protocol is a general guideline and may require optimization.

#### Apparatus:

• A fear conditioning chamber equipped with a grid floor for delivering footshocks, a speaker to present an auditory cue (conditioned stimulus, CS), and a video camera for recording.

#### Procedure:

- Day 1: Fear Acquisition (Training)
  - Place the mouse in the conditioning chamber and allow for a 2-3 minute habituation period.
  - Present the auditory cue (CS; e.g., an 80 dB tone for 30 seconds).
  - In the final 2 seconds of the CS presentation, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5-0.7 mA for 2 seconds).
  - Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval of 1-2 minutes.
  - One minute after the final pairing, return the mouse to its home cage.
- Day 2: Contextual Fear Testing
  - Administer GSK1059865 or vehicle as per the general administration protocol.
  - After the pre-treatment period, place the mouse back into the same conditioning chamber (the context) for 5 minutes without presenting any cues or shocks.
  - Record the amount of time the mouse spends "freezing" (complete immobility except for respiration). Increased freezing indicates fear of the context.
- Day 3: Cued Fear Testing
  - Administer GSK1059865 or vehicle.



- After the pre-treatment period, place the mouse in a novel context (e.g., different shape, color, and odor) to minimize contextual fear.
- Allow a 2-3 minute habituation period in the new context.
- Present the auditory CS for 3-5 minutes continuously.
- Record the percentage of time the mouse spends freezing during the CS presentation.
   Increased freezing in response to the cue indicates cued fear memory.

Expected Outcome: Based on existing literature for OX1R antagonists, it is hypothesized that **GSK1059865** will reduce freezing behavior during both contextual and cued fear testing in stress-sensitive animals, indicating an attenuation of fear memory expression.[7]

# Conclusion

**GSK1059865** is a valuable research tool for investigating the role of the orexin-1 receptor in stress, fear, and compulsive behaviors. While it may not be effective in reducing baseline anxiety, its potential to attenuate fear and stress-induced anxiety-like states warrants further investigation. The protocols and information provided herein offer a foundation for researchers to design and execute robust preclinical studies with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. benchchem.com [benchchem.com]
- 2. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Orexin-1 Receptor Antagonist Attenuates Stress-Induced Hyperarousal without Hypnotic Effects - PMC [pmc.ncbi.nlm.nih.gov]



- 5. Orexin/hypocretin receptor modulation of anxiolytic and antidepressive responses during social stress and decision-making: potential for therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mouse light/dark box test PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Orexin 1 Receptor Antagonism in the Basolateral Amygdala Shifts the Balance from Proto Anti-stress Signaling and Behavior PMC [pmc.ncbi.nlm.nih.gov]
- 8. The highly selective orexin/hypocretin 1 receptor antagonist GSK1059865 potently reduces ethanol drinking in ethanol dependent mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of GSK1059865 in Preclinical Anxiety Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620036#gsk1059865-application-in-anxiety-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com